molecular formula C7H14N2O3 B14461912 N-(Pivaloyl)glycinohydroxamic acid CAS No. 73912-85-3

N-(Pivaloyl)glycinohydroxamic acid

Cat. No.: B14461912
CAS No.: 73912-85-3
M. Wt: 174.20 g/mol
InChI Key: HABHFHOBQOXBGK-UHFFFAOYSA-N
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Description

N-(Pivaloyl)glycinohydroxamic acid is a hydroxamic acid derivative known for its urease inhibitory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Pivaloyl)glycinohydroxamic acid typically involves the reaction of pivaloyl chloride with glycine hydroxamic acid in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yields .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: N-(Pivaloyl)glycinohydroxamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

**

Properties

CAS No.

73912-85-3

Molecular Formula

C7H14N2O3

Molecular Weight

174.20 g/mol

IUPAC Name

N-[2-(hydroxyamino)-2-oxoethyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C7H14N2O3/c1-7(2,3)6(11)8-4-5(10)9-12/h12H,4H2,1-3H3,(H,8,11)(H,9,10)

InChI Key

HABHFHOBQOXBGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NCC(=O)NO

Origin of Product

United States

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